molecular formula C8H16N2O B3027609 N-(Oxetan-3-yl)piperidin-4-amine CAS No. 1349716-31-9

N-(Oxetan-3-yl)piperidin-4-amine

Cat. No. B3027609
CAS RN: 1349716-31-9
M. Wt: 156.23
InChI Key: PMMYTYCNLMSWMU-UHFFFAOYSA-N
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Description

N-(Oxetan-3-yl)piperidin-4-amine is a compound that falls within the broader class of nitrogenous organic compounds, which are characterized by the presence of a piperidine ring—a six-membered ring containing five carbon atoms and one nitrogen atom. Although the provided papers do not directly discuss N-(Oxetan-3-yl)piperidin-4-amine, they do provide insights into similar compounds that can help infer some of the properties and characteristics of the compound .

Synthesis Analysis

The synthesis of related nitrogenous compounds typically involves multi-step reactions that may include the formation of intermediates such as carboxylates, carbohydrazides, and oxadiazoles. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involved a series of steps starting from benzenesulfonyl chloride and ethyl isonipecotate, leading to various intermediates before reaching the target compounds . This suggests that the synthesis of N-(Oxetan-3-yl)piperidin-4-amine would also likely be a multi-step process, potentially involving the formation of an oxetane ring and its subsequent attachment to a piperidine derivative.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(Oxetan-3-yl)piperidin-4-amine has been studied using techniques such as X-ray diffraction and density functional theory (DFT) calculations. These methods provide detailed information about the geometry and electronic structure of the molecules. For example, the crystal structure of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid was determined using X-ray diffraction, and the optimal molecular structure was confirmed by DFT calculations . Similarly, the molecular structure of N-(Oxetan-3-yl)piperidin-4-amine could be analyzed using these techniques to gain insights into its conformation and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of compounds containing piperidine rings can be influenced by the substituents attached to the ring. For instance, the novel compound 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one was synthesized using a Michael addition reaction, which is a type of nucleophilic addition to an α,β-unsaturated carbonyl compound . This indicates that the piperidine ring can participate in various chemical reactions, depending on the functional groups present. N-(Oxetan-3-yl)piperidin-4-amine could similarly undergo reactions based on the reactivity of the oxetane and amine groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrogenous compounds are often explored through spectroscopic methods and theoretical calculations. For example, the synthesized compounds in the studies were characterized using infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) . Additionally, DFT studies can reveal properties such as molecular electrostatic potential, frontier molecular orbitals, and vibrational frequencies . These techniques would be applicable in analyzing the physical and chemical properties of N-(Oxetan-3-yl)piperidin-4-amine, providing insights into its stability, reactivity, and potential biological activity.

Scientific Research Applications

Cyclization and Structural Applications

  • Oxaziridine-mediated Amination : N-(Oxetan-3-yl)piperidin-4-amine is used in cyclization reactions to construct complex nitrogen-containing heterocycles. Using oxaziridine, copper(II) catalysts facilitate the cyclization of sp(3)-hybridized C-H bonds, yielding structures like piperidine and tetrahydroisoquinoline. This method demonstrates significant utility in generating structurally intricate heterocycles (Allen et al., 2009).

Synthetic Methodologies

  • Synthesis of Piperidine Structures : In the realm of synthetic chemistry, N-(Oxetan-3-yl)piperidin-4-amine has been involved in the synthesis of various piperidine-based compounds. These include efforts to create new molecular structures with potential pharmaceutical applications, using techniques like intramolecular amination and Pd-catalyzed reactions (Hoogenband et al., 2004).

Pharmaceutical Intermediates

  • LDL Receptor Upregulators : A practical synthesis methodology using N-(Oxetan-3-yl)piperidin-4-amine derivatives has been developed for low-density lipoprotein (LDL) receptor upregulators. This synthesis route, involving steps like alkylation and amidation, highlights the compound's significance in creating therapeutic agents (Ito et al., 2002).

Functionalization and Reactivity Studies

  • Selective Functionalization of C-H Bonds : The compound is integral in studies examining the selective functionalization of sp(3) C-H bonds adjacent to nitrogen atoms. Research shows that in the presence of certain reagents, piperidine derivatives undergo direct diacetoxylation, highlighting the compound's reactivity and potential in organic synthesis (Shu et al., 2009).

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

N-(oxetan-3-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-3-9-4-2-7(1)10-8-5-11-6-8/h7-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMYTYCNLMSWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301307430
Record name N-3-Oxetanyl-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Oxetan-3-yl)piperidin-4-amine

CAS RN

1349716-31-9
Record name N-3-Oxetanyl-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349716-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-3-Oxetanyl-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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